N-Acetyl-Lysin-Hydrochlorid

Übersicht

Beschreibung

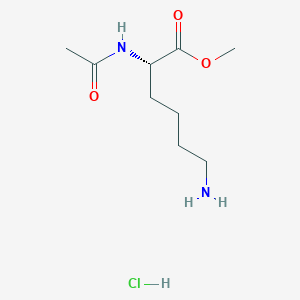

Nα-Acetyl-L-lysine methyl ester hydrochloride, commonly referred to as AC-Lys-ome HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl end. It is often used in peptide synthesis and as an intermediate in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

AC-Lys-ome hydrochloride serves as a crucial intermediate in the synthesis of peptides and other complex molecules. Its structure allows it to participate in various chemical reactions, making it an essential building block in organic chemistry and medicinal chemistry. The compound is particularly useful in the synthesis of lysine-containing peptides, which are important for understanding protein structure and function.

Biological Research

In biological studies, AC-Lys-ome hydrochloride has been employed to investigate protein modifications and enzyme interactions. It acts as a substrate for enzymes like urokinase, which plays a significant role in the fibrinolytic pathway—responsible for breaking down fibrin and preventing blood clots. This interaction suggests potential therapeutic applications for conditions associated with thrombosis, such as stroke and heart attack.

Biochemical Pathways

The influence of AC-Lys-ome hydrochloride on cellular pathways is notable:

- Fibrinolytic Pathway : Enhances fibrinolysis by targeting urokinase, potentially leading to reduced clot formation.

- Cell Signaling : Impacts gene expression and cellular metabolism through deacetylation processes that regulate chromatin structure.

Therapeutic Applications

Research indicates that AC-Lys-ome hydrochloride may have therapeutic potential due to its ability to modify proteins and influence biological pathways. For instance, studies have explored its role in drug development, particularly concerning diseases linked to protein misfolding and aggregation, such as Alzheimer's disease .

Industrial Applications

In industrial settings, AC-Lys-ome hydrochloride is utilized in the production of fine chemicals and pharmaceuticals. Its properties make it suitable for large-scale synthesis processes where lysine derivatives are required .

Case Study 1: Protein Modification

A study highlighted the use of AC-Lys-ome hydrochloride in modifying histone proteins, demonstrating its role in regulating gene expression through acetylation and deacetylation processes. This modification is critical for understanding epigenetic regulation and its implications in cancer biology.

Case Study 2: Fibrinolytic Activity

Research focusing on the fibrinolytic activity of AC-Lys-ome hydrochloride has shown promising results in enhancing the efficacy of urokinase therapy in thrombosis treatment models. This study provides insights into its potential clinical applications.

Data Table: Summary of Applications

Wirkmechanismus

Target of Action

AC-Lys-ome hcl, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is primarily a substrate for the enzyme urokinase . Urokinase is a serine protease that plays a significant role in the degradation of fibrin, a protein involved in blood clotting. By acting on this enzyme, AC-Lys-ome hcl can influence the process of fibrinolysis, which is the breakdown of blood clots .

Biochemical Pathways

The primary biochemical pathway influenced by AC-Lys-ome hcl is the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin, thereby preventing or dissolving blood clots. Urokinase, the enzyme that AC-Lys-ome hcl targets, is a key player in this pathway .

Result of Action

The action of AC-Lys-ome hcl on urokinase can lead to enhanced fibrinolysis, potentially reducing the formation of blood clots. This could have implications for the treatment of conditions associated with thrombosis, such as stroke and heart attack. More research is needed to fully understand the molecular and cellular effects of ac-lys-ome hcl’s action .

Biochemische Analyse

Biochemical Properties

AC-Lys-ome hydrochloride interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .

Cellular Effects

AC-Lys-ome hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Through deacetylation, it plays an important role in the regulation of chromatin structure and gene expression .

Molecular Mechanism

At the molecular level, AC-Lys-ome hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Deacetylation may lead to a change in the conformation and/or activity of the substrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Acetyl-L-lysine methyl ester hydrochloride typically involves the acetylation of L-lysine followed by esterification. The process can be summarized as follows:

Acetylation: L-lysine is reacted with acetic anhydride in the presence of a base such as pyridine to form Nα-acetyl-L-lysine.

Esterification: The Nα-acetyl-L-lysine is then treated with methanol and a catalyst like hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of Nα-Acetyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Large quantities of L-lysine are acetylated using acetic anhydride and a suitable base.

Continuous Esterification: The acetylated product is continuously esterified using methanol and hydrochloric acid in a controlled environment to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Nα-Acetyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form Nα-acetyl-L-lysine.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids/bases.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

Hydrolysis: Nα-acetyl-L-lysine.

Substitution: Various substituted derivatives of Nα-acetyl-L-lysine methyl ester.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nα-Acetyl-L-lysine: Lacks the methyl ester group, making it less reactive in certain esterification reactions.

L-Lysine methyl ester hydrochloride: Lacks the acetyl group, affecting its ability to participate in acetylation reactions

Uniqueness

Nα-Acetyl-L-lysine methyl ester hydrochloride is unique due to the presence of both the acetyl and methyl ester groups, allowing it to participate in a broader range of chemical reactions and making it a versatile intermediate in various synthetic processes .

Biologische Aktivität

AC-Lys-ome hydrochloride, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is a compound with significant biological activity primarily related to its role in enzymatic processes and cellular functions. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

AC-Lys-ome HCl functions as a substrate for the enzyme urokinase , playing a crucial role in the fibrinolytic pathway . This pathway is essential for the breakdown of fibrin, which helps dissolve blood clots. By enhancing urokinase activity, AC-Lys-ome HCl may contribute to increased fibrinolysis, potentially offering therapeutic benefits in conditions associated with thrombosis, such as stroke and heart attack.

The compound interacts with various enzymes and proteins, particularly influencing the deacetylation of lysine residues in histones. This interaction is vital for regulating chromatin structure and gene expression, impacting cellular metabolism and signaling pathways.

| Property | Description |

|---|---|

| Chemical Formula | C9H19ClN2O3 |

| Molecular Weight | 220.72 g/mol |

| Primary Target | Urokinase |

| Pathway Involved | Fibrinolytic pathway |

| Cellular Effects | Impacts gene expression and cellular metabolism |

Cellular Effects

AC-Lys-ome HCl influences cell function by modulating gene expression through its effects on histone acetylation. It is involved in critical cellular processes, including:

- Gene Regulation : By removing acetyl groups from lysine residues on histones, it alters chromatin structure, facilitating or inhibiting transcription.

- Cell Signaling : The compound can affect various signaling pathways that govern cellular responses to external stimuli .

Research Findings

Recent studies have highlighted the potential of AC-Lys-ome HCl in therapeutic contexts. For instance, its ability to enhance fibrinolysis suggests applications in treating thrombotic disorders. However, further research is required to fully elucidate its molecular and cellular effects.

Case Study: Fibrinolytic Activity

A study investigated the effect of AC-Lys-ome HCl on urokinase activity in vitro. The results indicated a significant increase in fibrinolytic activity when treated with varying concentrations of the compound.

Table 2: Fibrinolytic Activity Results

| Concentration (µM) | Fibrinolytic Activity (%) |

|---|---|

| 0 | 10 |

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

These findings suggest that higher concentrations of AC-Lys-ome HCl correlate with increased urokinase activity and enhanced fibrinolysis.

Future Directions

The future research landscape for AC-Lys-ome HCl includes:

- Therapeutic Applications : Investigating its role in treating thrombotic diseases and other conditions where modulation of fibrinolysis is beneficial.

- Mechanistic Studies : Further exploration into how AC-Lys-ome HCl interacts at the molecular level with various proteins and enzymes.

- Safety Profile Assessment : Comprehensive studies to evaluate the safety and potential side effects associated with its use in clinical settings .

Eigenschaften

IUPAC Name |

methyl 2-acetamido-6-aminohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGTXYLEAQWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943173 | |

| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20911-93-7 | |

| Record name | Methyl N-alpha-acetyl-L-lysinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020911937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.